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6,7-Dihydrobiopterin
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Overview
Description
6,7-Dihydrobiopterin is a chemical compound belonging to the class of biopterins and derivatives. It is a coenzyme containing a 2-amino-pteridine-4-one derivative and is mainly synthesized in several parts of the body, including the pineal gland . This compound plays a crucial role in various biological processes, particularly in the metabolism of amino acids and the synthesis of neurotransmitters.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dihydrobiopterin can be synthesized through the reduction of 7,8-dihydrobiopterin using dihydropteridine reductase. The reaction involves the conversion of 7,8-dihydrobiopterin to this compound in the presence of NADH or NADPH as reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes. These processes utilize genetically engineered microorganisms to produce the compound in large quantities. The microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydrobiopterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the primary reactions is its reduction to tetrahydrobiopterin, which is catalyzed by dihydropteridine reductase .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: NADH or NADPH are commonly used as reducing agents.
Substitution: Various nucleophiles can be used to substitute functional groups on the pteridine ring.
Major Products
Oxidation: The major product is 7,8-dihydrobiopterin.
Reduction: The major product is tetrahydrobiopterin.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
Biochemical Role
6,7-Dihydrobiopterin is an intermediate in the biosynthesis of tetrahydrobiopterin (BH4), which is crucial for the production of neurotransmitters such as dopamine, norepinephrine, and serotonin. It acts as a cofactor for the enzyme phenylalanine hydroxylase, which catalyzes the conversion of phenylalanine to tyrosine. This reaction is vital for the metabolic pathway that leads to catecholamine synthesis.
2.1. Nitric Oxide Production
This compound influences nitric oxide synthase activity, which is essential for nitric oxide production in various tissues. Nitric oxide serves as a signaling molecule involved in vasodilation and neurotransmission. Studies have shown that alterations in dihydrobiopterin levels can affect nitric oxide bioavailability, impacting cardiovascular health and neurological function .
2.2. Inhibition of Enzymatic Activity
The compound acts as an inhibitor of dihydroneopterin aldolase, which catalyzes the conversion of 7,8-dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin. This inhibition has implications for metabolic pathways involving pteridines and could be explored for therapeutic interventions in conditions where these pathways are dysregulated .
3.1. Biomarkers for Disease
Recent research indicates that urinary pteridines, including this compound, may serve as biomarkers for various diseases such as cancer and cardiovascular disorders. Elevated levels of specific pteridines have been associated with pathological conditions, suggesting their utility in diagnostic assays .
3.2. Genetic Disorders
Deficiencies in tetrahydrobiopterin synthesis can lead to hyperphenylalaninemia and other metabolic disorders. Monitoring levels of this compound can assist in diagnosing these conditions and evaluating treatment efficacy .
4.1. Cancer Research
A study evaluated the antiproliferative effects of dihydropteridine derivatives on various cancer cell lines. The findings highlighted that compounds related to dihydrobiopterin could induce apoptosis and inhibit cell migration in gastric cancer cells, suggesting potential therapeutic applications .
4.2. Neurodegenerative Diseases
Research has indicated that altered biopterin metabolism may contribute to neurodegenerative diseases such as Parkinson's disease. Investigating the role of this compound in dopaminergic signaling pathways could lead to new treatment strategies aimed at restoring normal neurotransmitter function .
Summary Table of Applications
Mechanism of Action
6,7-Dihydrobiopterin exerts its effects by acting as a cofactor for various enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound interacts with these enzymes to facilitate the hydroxylation of aromatic amino acids, which is a crucial step in neurotransmitter synthesis .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobiopterin: An essential cofactor for nitric oxide synthase and aromatic amino acid hydroxylases.
Neopterin: A marker of immune system activation.
Sepiapterin: An intermediate in the biosynthesis of tetrahydrobiopterin.
Uniqueness
6,7-Dihydrobiopterin is unique in its ability to act as both a substrate and a product in the enzymatic reactions involving dihydropteridine reductase. This dual role makes it a critical component in the regulation of biopterin metabolism and its associated biological processes .
Biological Activity
6,7-Dihydrobiopterin (BH2) is a key compound in the biopterin family, playing a significant role in various biological processes, particularly as a cofactor for nitric oxide synthases (NOS) and other enzymes involved in the metabolism of aromatic amino acids. This article explores its biological activity, mechanisms of action, and implications in health and disease.
This compound is a derivative of tetrahydrobiopterin (BH4), characterized by the reduction of the pteridine ring. Its structure is crucial for its function as it participates in electron transfer reactions. The NMR studies have shown that its conformation in solution significantly influences its biochemical interactions .
Biological Functions
Cofactor Role : BH2 serves primarily as a cofactor for NOS, which catalyzes the production of nitric oxide (NO) from L-arginine. NO is vital for vascular homeostasis, neurotransmission, and immune response. The balance between BH4 and BH2 levels is critical; an increase in BH2 can lead to NOS uncoupling, resulting in superoxide production instead of NO .
Enzymatic Reactions : BH2 is involved in several enzymatic reactions:
- Hydroxylation of phenylalanine to tyrosine.
- Hydroxylation of tryptophan to serotonin.
- Synthesis of catecholamines via tyrosine hydroxylase.
The biological activity of BH2 is closely linked to its interaction with various enzymes. Studies indicate that:
- Kinetic Parameters : The enzyme dihydropteridine reductase (DHPR) exhibits different kinetic parameters when interacting with BH2 compared to other substrates. Mutations in key residues alter the enzyme's efficiency significantly .
- Binding Affinity : Both BH4 and BH2 bind to eNOS with similar affinities; however, the presence of BH2 can diminish NO production due to its inability to support optimal eNOS activity .
Implications in Disease
Cardiovascular Health : In conditions such as diabetes and hypertension, the oxidation of BH4 to BH2 can lead to endothelial dysfunction characterized by reduced NO availability and increased oxidative stress. This shift has been implicated in various cardiovascular diseases .
Neurological Disorders : Given its role in neurotransmitter synthesis, alterations in biopterin metabolism may contribute to neurodegenerative diseases and psychiatric disorders. For instance, reduced levels of BH4 have been associated with schizophrenia and depression.
Case Studies
- Diabetes-Induced Endothelial Dysfunction : A study demonstrated that high glucose levels led to increased accumulation of BH2 in endothelial cells, correlating with decreased NO production and heightened superoxide generation. Supplementation with BH4 restored NO bioactivity and improved endothelial function .
- Hypertension Models : In animal models with induced hypertension, treatment with BH4 resulted in decreased oxidative stress markers and improved vascular function, highlighting the therapeutic potential of modulating biopterin levels .
Data Table: Summary of Biological Activity
Biological Activity | Mechanism/Effect | Implications |
---|---|---|
Nitric Oxide Production | Cofactor for NOS | Vascular health |
Aromatic Amino Acid Hydroxylation | Enzymatic cofactor | Neurotransmitter synthesis |
Superoxide Production | Uncoupling due to high BH2 levels | Cardiovascular disease risk |
Properties
Molecular Formula |
C9H13N5O3 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17) |
InChI Key |
ZHQJVZLJDXWFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O |
Origin of Product |
United States |
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